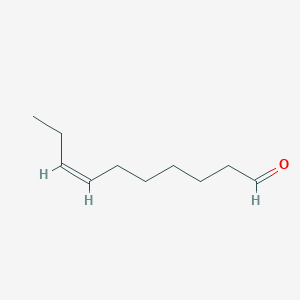

cis-7-Decen-1-al

Description

Contextual Significance of Unsaturated Aldehydes in Biological Systems and Chemical Synthesis

Unsaturated aldehydes are a crucial class of organic compounds characterized by a carbon-carbon double bond in conjugation with an aldehyde functional group. This structural feature imparts distinct reactivity and biological functionality. In biological systems, these compounds are involved in a myriad of physiological and metabolic processes. researchgate.net They play roles in the synthesis and degradation of essential biomolecules like amino acids, proteins, and carbohydrates. researchgate.net In plants, unsaturated aldehydes are produced in response to abiotic stressors such as drought and high temperatures, although excessive accumulation can lead to cellular damage. researchgate.net

In the field of chemical synthesis, unsaturated aldehydes are versatile building blocks. Their conjugated system allows for a variety of chemical transformations, making them valuable precursors in the synthesis of more complex molecules. mdpi.com They are utilized in the production of dyes, pesticides, and pharmaceuticals, highlighting their industrial importance. mdpi.com The reactivity of the aldehyde group and the double bond can be selectively targeted to create a diverse range of chemical structures. mdpi.com

Research Trajectories and Academic Relevance of cis-7-Decen-1-al

This compound, with its C10 backbone and a cis-double bond at the seventh position, has been a focal point of specific research endeavors. cymitquimica.com In chemical ecology, a primary area of investigation has been its role as a sex pheromone in certain insect species. Pheromones are chemical signals that trigger a natural response in another member of the same species. Research has focused on the identification, synthesis, and field evaluation of this compound as a component of pheromone blends for monitoring and managing insect populations. znaturforsch.comwur.nl For instance, studies have explored its synergistic effects with other compounds in attracting specific moth species. znaturforsch.com

From an organic chemistry perspective, the synthesis of this compound and its analogs presents interesting challenges and opportunities. The stereoselective synthesis of the cis-double bond is a key aspect of these synthetic routes. cdnsciencepub.com Furthermore, its potential as a synthon for creating more complex molecules is an area of active exploration. The compound has also been identified in the ethanolic extract of Woodfordia fruticosa flowers, suggesting its presence in the plant kingdom and potential for further phytochemical investigation. mdpi.com

Scope and Objectives of Current Academic Inquiry on this compound

Contemporary academic inquiry into this compound is multifaceted, with several key objectives. A primary goal is to fully elucidate its biological functions, not only as a pheromone but also in other potential ecological interactions. This includes understanding the biosynthetic pathways leading to its production in organisms and the specific receptors and neural pathways involved in its perception.

In the domain of synthetic chemistry, researchers are focused on developing more efficient and environmentally benign synthetic methodologies. This includes the use of novel catalysts and green chemistry principles to produce this compound and related compounds. organic-chemistry.org The exploration of its reactivity profile continues to be a central theme, aiming to expand its utility in organic synthesis.

Another significant objective is the practical application of knowledge gained from studying this compound. This encompasses the development of improved pest management strategies based on pheromone-baited traps and exploring its potential in other fields, such as the fragrance industry, owing to its characteristic odor. cymitquimica.comchemicalbook.com The overarching aim is to leverage a comprehensive understanding of this compound for both fundamental scientific advancement and practical, real-world applications.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O | cymitquimica.comchemicalbook.comnih.govechemi.comnist.gov |

| Molecular Weight | 154.25 g/mol | chemicalbook.comnih.gov |

| Boiling Point | 143-145 °C | chemicalbook.comechemi.comchemicalbook.com |

| Density | 0.842 g/mL at 25 °C | chemicalbook.comechemi.comchemicalbook.com |

| Refractive Index | n20/D 1.445 | chemicalbook.comechemi.comchemicalbook.com |

| CAS Number | 21661-97-2 | cymitquimica.comchemicalbook.comnih.govnist.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Citrus, aldehydic, cucumber | chemicalbook.com |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

21661-97-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

dec-7-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

UZFFFFWQKMPLAC-UHFFFAOYSA-N |

SMILES |

CCC=CCCCCCC=O |

Isomeric SMILES |

CC/C=C/CCCCCC=O |

Canonical SMILES |

CCC=CCCCCCC=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Cis 7 Decen 1 Al

Elucidation of cis-7-Decen-1-al Presence in Plant Extracts and Volatile Emissions

The identification of this compound in nature is primarily associated with the analysis of volatile compounds from various botanical sources.

Woodfordia fruticosa (Lythraceae), a plant with a rich history in traditional medicine, has been extensively studied for its phytochemical constituents, which include a wide array of tannins, flavonoids, glycosides, terpenes, and essential oils. annualreviews.orgbohrium.com However, based on available phytochemical analyses, this compound has not been identified as a volatile constituent of Woodfordia fruticosa. annualreviews.orgbohrium.com

While not reported in Woodfordia fruticosa, the search for this compound in the plant kingdom is ongoing. Volatile compounds are diverse and their presence can be influenced by factors such as the specific plant part, developmental stage, and environmental conditions.

This compound has been identified as a volatile component in matcha, a finely ground powder of specially grown and processed green tea leaves (Camellia sinensis). The complex aroma profile of matcha is composed of numerous volatile compounds, and this compound is among those that contribute to its characteristic scent. The presence of this aldehyde, along with other volatile molecules, is crucial in defining the unique sensory qualities of matcha.

The following table summarizes the known occurrences of this compound in botanical sources based on the conducted research.

| Botanical Source | Presence of this compound |

| Woodfordia fruticosa | Not Reported |

| Matcha (Camellia sinensis) | Identified |

Postulated Enzymatic Mechanisms and Precursor Molecules in Biosynthesis

The biosynthesis of unsaturated aldehydes like this compound in plants is generally understood to occur via the lipoxygenase (LOX) pathway. researchgate.netnih.gov This pathway involves the enzymatic modification of polyunsaturated fatty acids.

The proposed biosynthetic route for this compound begins with a C18 fatty acid precursor, such as linoleic acid or linolenic acid. The initial step is the introduction of a cis double bond at a specific position by a fatty acid desaturase (FAD) enzyme. frontiersin.org This is followed by the action of lipoxygenase, which introduces a hydroperoxy group. The resulting hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL) to yield a shorter-chain aldehyde. nih.govnih.gov

For the formation of a C10 aldehyde like this compound, a specific set of enzymes capable of recognizing and cleaving the fatty acid precursor at the appropriate carbon position is required. While the general pathway is established, the specific enzymes involved in the biosynthesis of this particular C10 aldehyde have not been fully elucidated.

The following table outlines the key enzymatic steps in the postulated biosynthetic pathway of this compound.

| Step | Enzyme Family | Action |

| 1 | Fatty Acid Desaturase (FAD) | Introduces a cis double bond into a saturated fatty acid precursor. |

| 2 | Lipoxygenase (LOX) | Adds a hydroperoxy group to the unsaturated fatty acid. |

| 3 | Hydroperoxide Lyase (HPL) | Cleaves the hydroperoxy fatty acid to form a shorter-chain aldehyde. |

Environmental and Genetic Factors Influencing Biosynthetic Regulation

The production of volatile organic compounds, including unsaturated aldehydes, is a dynamic process influenced by both internal and external factors.

Environmental Factors: The biosynthesis of compounds through the LOX pathway can be initiated or enhanced by various environmental stimuli. researchgate.net Abiotic stresses such as wounding, temperature fluctuations, and light intensity can trigger the expression of genes encoding for key enzymes in the pathway, leading to an increased production of volatile aldehydes. researchgate.net These compounds often play a role in plant defense and communication in response to environmental challenges.

Genetic Factors: The expression of genes encoding fatty acid desaturases, lipoxygenases, and hydroperoxide lyases is under tight genetic control. frontiersin.org The presence and activity of these enzymes are crucial determinants of the types and quantities of volatile aldehydes produced by a plant. Different plant species, and even different cultivars within a species, can exhibit significant variations in their volatile profiles due to differences in their genetic makeup. The regulation of these biosynthetic genes can occur at the transcriptional level, where transcription factors control the rate at which the genes are transcribed into messenger RNA, ultimately leading to protein synthesis and enzymatic activity.

The table below summarizes the key factors that can influence the biosynthesis of this compound.

| Factor Category | Specific Examples | Effect on Biosynthesis |

| Environmental | Wounding, Temperature, Light Intensity | Can induce or enhance the production of volatile aldehydes. |

| Genetic | Gene expression of FAD, LOX, HPL | Determines the capacity and specificity of aldehyde biosynthesis. |

Advanced Synthetic Methodologies for Cis 7 Decen 1 Al and Analogues

Stereoselective Synthesis Strategies for cis-Olefinic Aldehydes

The primary challenge in synthesizing cis-7-Decen-1-al lies in controlling the geometry of the carbon-carbon double bond. Several strategies have been developed to achieve high cis-selectivity.

Chemo- and regioselectivity refer to the ability of a reaction to occur at a specific functional group among many and at a particular position, respectively. masterorganicchemistry.com These principles are vital in the multi-step synthesis of complex molecules like this compound.

A prominent method for establishing cis-alkenes is the Wittig reaction . mnstate.eduwikipedia.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of cis-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org The stereochemical outcome is determined in the initial cycloaddition step, where the ylide and the carbonyl compound form an oxaphosphetane intermediate. For non-stabilized ylides, the kinetic pathway favors the formation of the cis-oxaphosphetane, which then collapses to yield the Z-alkene and triphenylphosphine (B44618) oxide. researchgate.net In the context of this compound, this would involve the reaction of a protected 7-oxoheptanal derivative with propyltriphenylphosphonium bromide under basic conditions.

Another powerful technique is the catalytic hydrogenation of alkynes . The partial reduction of an internal alkyne using specific catalysts can yield the corresponding cis-alkene with high selectivity. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic example, though modern advancements have introduced more efficient and environmentally friendly alternatives. For instance, electrochemical hydrogenation using a palladium acetate catalyst in an undivided cell has been shown to produce Z-alkenes with excellent chemo- and stereoselectivity, avoiding over-reduction to the alkane. rsc.org This method represents a green approach by operating under mild conditions and eliminating the need for high-pressure hydrogen gas. rsc.org

Organometallic chemistry also offers robust solutions. The carbo-palladation of 1,7-enynes is a method that can create thermodynamically less stable cis-disubstituted cyclohexanes, where the stereochemistry is controlled by the metal-coordination in the cyclization step. researchgate.net Furthermore, rhodium-catalyzed hydroformylation provides a pathway to aldehydes with high regioselectivity. rsc.org Ruthenium complexes have also been used as selective oxidation catalysts, for instance, in the cleavage of primary alkenes to form aldehydes. researchgate.net

Total synthesis involves the complete construction of a target molecule from simpler, commercially available starting materials. For this compound, a convergent synthesis is often preferred, where different fragments of the molecule are synthesized separately before being joined together. pnas.org

A representative retrosynthetic analysis of this compound might disconnect the molecule at the C-C double bond, suggesting a Wittig-type coupling. One fragment would be a C7 aldehyde-containing synthon, and the other a C3 phosphorus ylide.

Fragment A (C7 Aldehyde Synthon): This piece could be derived from a protected ω-hydroxy aldehyde. For example, starting from 1,6-hexanediol, one alcohol could be selectively protected (e.g., as a tetrahydropyranyl ether), and the other oxidized to the aldehyde. This aldehyde can then be subjected to a chain extension reaction to introduce the seventh carbon atom, followed by functional group manipulation to reveal the required aldehyde for the Wittig coupling.

Fragment B (C3 Ylide): The propylphosphonium ylide can be prepared by reacting 1-bromopropane (B46711) with triphenylphosphine to form the phosphonium (B103445) salt, which is then deprotonated with a strong base like n-butyllithium to generate the reactive ylide. masterorganicchemistry.com

The coupling of these two fragments via the Wittig reaction would yield the protected cis-7-decenyl alcohol, which can then be deprotected and oxidized to afford the final product, this compound. The choice of protecting groups and oxidation reagents is critical to avoid side reactions and ensure high yields.

Radical-based carbon-carbon bond formations offer another avenue, prized for their efficiency under neutral conditions and tolerance of various functional groups, making them suitable for constructing complex, densely functionalized molecules. acs.org

Development of Novel Reaction Conditions for Improved Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired cis-isomer. For the Wittig reaction, factors such as the choice of solvent, base, and temperature play a significant role. Lithium-free conditions, often using sodium or potassium bases in solvents like tetrahydrofuran (B95107) (THF) at low temperatures, are known to enhance the selectivity for cis-alkenes. wikipedia.org

Recent research has focused on developing new catalytic systems that offer improved performance. For example, palladium catalysts with specific isocyanide ligands have been shown to effectively catalyze the disilylation of alkynes to produce cis-isomers. rsc.org Similarly, novel spirocyclic diphosphite ligands in rhodium-catalyzed hydroformylation have demonstrated excellent activity and regioselectivity, achieving high linear-to-branched ratios. researchgate.net

Table 1: Comparison of Synthetic Methods for cis-Alkene Formation

| Method | Key Reagents | Typical Selectivity (Z:E) | Advantages | Disadvantages |

| Wittig Reaction | Non-stabilized phosphorus ylide, Aldehyde | >95:5 | High Z-selectivity, functional group tolerance. mnstate.eduresearchgate.net | Stoichiometric use of reagent, formation of triphenylphosphine oxide waste. wikipedia.org |

| Lindlar Hydrogenation | Internal alkyne, H₂, Lindlar's catalyst (Pd/CaCO₃, Pb(OAc)₂) | >98:2 | High Z-selectivity, simple procedure. | Catalyst poisoning, potential for over-reduction, use of lead. |

| Electrochemical Reduction | Internal alkyne, Pd(OAc)₂, Pt/Ni electrodes | >99:1 | High selectivity, mild conditions, no H₂ gas needed. rsc.org | Requires specialized electrochemical setup. |

| Organocuprate Addition | Alkyne, Organocuprate reagent | High | Forms C-C bond and sets stereochemistry simultaneously. | Requires stoichiometric organometallic reagents. |

Scalability Considerations for Research and Industrial Synthesis of this compound

Transitioning a synthetic route from a laboratory research scale to industrial production introduces a new set of challenges. pnas.orgacs.org Key considerations include cost of starting materials, safety of the process, efficiency (atom economy), and waste generation.

For this compound, a Wittig-based synthesis, while reliable, generates a stoichiometric amount of triphenylphosphine oxide waste, which can be problematic and costly on a large scale. Catalytic methods, such as alkyne hydrogenation, are generally preferred for industrial applications due to their higher efficiency and lower waste output. narod.ru The development of robust and recyclable catalysts is an area of active research.

Continuous flow chemistry is emerging as a powerful technology for scalable synthesis. researchgate.net Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can be easily automated for large-scale production. A continuous flow process for the hydrogenation of the corresponding dec-7-yn-1-ol could be a highly efficient and scalable route to the cis-alkenyl alcohol precursor of this compound.

Ecological and Interspecies Communication Roles of Cis 7 Decen 1 Al

Investigation of Semiochemical Activity in Arthropod Chemocommunication

Semiochemicals are chemical messengers that carry information between organisms and are fundamental to the survival and reproduction of many species, including insects. cambridge.orgresearchgate.net They are broadly categorized as pheromones, which mediate communication within a single species, and allelochemicals, which facilitate communication between different species. researchgate.net The study of these chemical signals, known as chemical ecology, is crucial for understanding insect behavior and for developing environmentally sound pest management strategies. cambridge.org

Role as Potential Pheromone Component or Modulator

Pheromones are species-specific chemical signals that can trigger a range of behaviors, including mating, aggregation, and alarm. cambridge.org Sex pheromones, released by one sex to attract the other, and aggregation pheromones, which draw in both sexes, are particularly well-studied for their potential in integrated pest management (IPM). cambridge.org

While direct identification of cis-7-Decen-1-al as a primary pheromone component is not extensively documented in the provided search results, the context of related compounds suggests its potential role. For instance, in the sand salix carpenterworm, Holcocerus arenicola, a related compound, cis-7-tetradecen-1-yl acetate (B1210297), was identified as a major pheromone component. znaturforsch.com This highlights the importance of specific carbon chain lengths and functional groups in defining the bioactivity of these molecules. The modulation of pheromone signals by various components is a common phenomenon in insect communication. researchgate.net Minor components in a pheromone blend can significantly enhance or alter the response to the major components. znaturforsch.com Therefore, it is plausible that this compound could act as a modulator of pheromone activity in certain arthropod species, even if it is not the primary attractant.

Studies on Kairomonal and Allomonal Effects in Ecosystems

Allelochemicals are divided into kairomones, which benefit the receiver but not the emitter, and allomones, which benefit the emitter but not the receiver. researchgate.net Kairomones are often used by predators and parasitoids to locate their prey or hosts. For example, predatory mites can locate their spider mite prey by detecting specific kairomones. bioone.org In the context of forest ecosystems, bark beetles use a combination of pheromones and host-derived kairomones, such as pine monoterpenes, to coordinate mass attacks on trees. up.ac.zaresearchgate.net

Conversely, allomones can act as repellents or deterrents. Non-host plant volatiles can have an allomonal effect on herbivorous insects, disrupting their ability to find suitable host plants. up.ac.za This principle is utilized in "push-pull" pest management strategies, where allomones are used to "push" pests away from a crop, while kairomones or pheromones "pull" them towards a trap. researchgate.net While specific studies detailing the kairomonal or allomonal effects of this compound are not explicitly present in the search results, the general principles of allelochemical interactions within ecosystems provide a framework for its potential roles. It could act as a kairomone for a predator or parasitoid of an insect that produces it, or as an allomone to deter competitors.

Chemosensory Perception Mechanisms in Responding Organisms

The ability of arthropods to detect and respond to semiochemicals like this compound is dependent on a sophisticated chemosensory system. nih.gov This system involves specialized sensory organs, primarily the antennae, which are covered in olfactory sensilla containing olfactory receptor neurons (ORNs). nih.gov

Electrophysiological (e.g., Electroantennogram) and Behavioral Assays

To identify which compounds in a complex mixture are biologically active, researchers use a combination of electrophysiological and behavioral assays. mdpi.comresearchgate.net Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique that allows for the simultaneous separation of volatile compounds and measurement of the electrical responses they elicit from an insect's antenna. mdpi.com Compounds that trigger a significant antennal response are then typically tested in behavioral assays, such as Y-tube olfactometers, to determine if they are attractive or repellent to the insect. plos.orgresearchgate.net

For example, in a study on the elm leaf beetle, Orchestes steppensis, GC-EAD was used to identify antennally active compounds from elm leaf volatiles. mdpi.com Subsequent EAG and Y-tube olfactometer assays confirmed the attractant or repellent properties of several of these compounds. mdpi.com Similarly, electroantennographic assays with the lacewing Chrysopa phyllochroma showed that various plant volatiles elicited responses, with some proving to be significant attractants in behavioral tests. researchgate.net These methods are standard for investigating the semiochemical activity of compounds like this compound.

Molecular Basis of Olfactory Receptor Ligand Binding and Signal Transduction

At the molecular level, the detection of odorants begins with their interaction with olfactory receptors (ORs) located on the dendritic membrane of ORNs. wikipedia.orgfrontiersin.org In insects, ORs are a distinct family of ligand-gated ion channels. wikipedia.orgmdpi.com An odorant molecule binds to a specific OR, causing a conformational change that opens the ion channel and leads to the generation of an electrical signal. wikipedia.orgnih.gov This signal is then transmitted to the brain for processing. wikipedia.org

The binding of a ligand to an OR is a complex process. A single odorant can bind to multiple ORs with varying affinities, and a single OR can recognize a range of different odorants. frontiersin.org This combinatorial coding allows insects to discriminate between a vast array of chemical cues. frontiersin.org The process is often facilitated by odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in the sensillum lymph, which are thought to transport hydrophobic odorant molecules to the ORs. mdpi.comresearcherslinks.com Sensory neuron membrane proteins (SNMPs) are also implicated in the perception of certain pheromones. nih.govresearcherslinks.com

Comparative Analysis of Chemosensory Receptor Gene Expression

The advent of transcriptomics has revolutionized the study of insect olfaction by enabling the large-scale identification and characterization of genes involved in chemoreception. nih.govfrontiersin.org By sequencing the RNA from insect antennae, researchers can identify a wide range of chemosensory genes, including those encoding ORs, IRs (ionotropic receptors), GRs (gustatory receptors), OBPs, CSPs, and SNMPs. frontiersin.orgplos.org

Comparative analyses of gene expression between different species, sexes, or tissues can provide valuable insights into the functional roles of these genes. unil.chpnas.org For instance, genes that are highly expressed in the antennae of one sex are often involved in the perception of sex pheromones. researcherslinks.complos.org Studies have shown that chemosensory gene families exhibit significant variation in expression levels across different species and tissues, reflecting the diverse ecological niches and communication strategies of insects. unil.chpnas.org This approach allows for the identification of candidate receptors for specific semiochemicals, paving the way for functional studies to confirm their role in detecting compounds like this compound.

Influence on Plant-Microbe and Plant-Insect Interactions (e.g., induced defense responses)

The role of this compound in the intricate communication networks between plants and other organisms, such as microbes and insects, is an emerging area of scientific inquiry. While direct and extensive research specifically elucidating its function in induced defense responses is limited, its identification as a volatile organic compound (VOC) in several plant species with known antimicrobial and insect-repellent properties suggests a potential role in plant defense. Plants produce a diverse array of VOCs that can act as airborne signals to warn neighboring plants of threats, repel herbivores, attract predators of herbivores, and inhibit the growth of pathogenic microbes.

This compound has been identified as a constituent of the volatile profiles of plants such as the Kakadu plum (Terminalia ferdinandiana), flowers of Woodfordia fruticosa, and tea (Camellia sinensis). oup.commdpi.comnih.gov Extracts from these plants have demonstrated significant antimicrobial and anti-inflammatory activities, pointing to the potential contribution of their individual volatile components to these defensive properties. oup.commdpi.commdpi.com

Research on Camellia sinensis, for instance, has shown that the plant releases a complex blend of VOCs in response to herbivore attacks. mdpi.comnih.govmdpi.comresearchgate.net These volatiles can serve multiple defensive functions, including direct deterrence of insects and the attraction of their natural enemies. While many specific compounds involved in these interactions have been identified, the precise contribution of this compound to these induced defense responses in tea plants is yet to be fully characterized. mdpi.commdpi.comresearchgate.net

In the context of plant-microbe interactions, the presence of this compound in plants with documented antimicrobial activity is noteworthy. oup.commdpi.com For example, extracts from the Kakadu plum have been shown to inhibit the growth of various foodborne bacteria. mdpi.com The antimicrobial efficacy of plant extracts is often attributed to a synergistic effect of their complex mixture of phytochemicals, including aldehydes, terpenes, and phenolic compounds. The aldehyde functional group, present in this compound, is a feature of many known antimicrobial compounds.

While the specific mechanisms through which this compound may influence plant-microbe and plant-insect interactions are not yet fully understood, its presence in these defensive plant species provides a foundation for future research. Investigating the direct effects of isolated this compound on key plant pathogens and insect herbivores will be crucial to unraveling its specific role in induced defense responses and interspecies communication.

| Plant Species | Associated Organism | Observed or Inferred Interaction | Research Focus |

| Terminalia ferdinandiana (Kakadu plum) | Foodborne Bacteria | Inhibition of bacterial growth by plant extracts containing this compound | Antimicrobial properties of plant extracts |

| Woodfordia fruticosa | Pathogenic Microbes | Antimicrobial activity of plant extracts containing this compound | General antimicrobial screening |

| Camellia sinensis (Tea) | Herbivorous Insects | Release of a complex blend of volatiles, including this compound, upon herbivore attack | Herbivore-induced plant volatiles and their ecological roles |

Mechanistic Insights into the Biological Activities of Cis 7 Decen 1 Al

Elucidation of Antimicrobial Action Mechanisms (e.g., disruption of cell membranes, enzyme inhibition)

While specific studies detailing the antimicrobial mechanisms of pure cis-7-Decen-1-al are limited, the broader class of fatty acids and their derivatives provides significant insights. The primary target for these lipophilic molecules is the bacterial cell membrane. researchgate.net Their interaction can lead to the disruption of membrane structure and impairment of critical functions. creative-biolabs.com

One of the key mechanisms is the interference with the electron transport chain and oxidative phosphorylation, essential processes for cellular energy production. researchgate.net This disruption can occur through direct binding to or displacement of components like ATP synthase, or by increasing the membrane's permeability to protons, which diminishes the proton gradient necessary for ATP synthesis. researchgate.net

Furthermore, antimicrobial agents can inhibit various cellular pathways. creative-biolabs.com For instance, some agents interfere with the biosynthesis of the cell wall, making the bacteria susceptible to osmotic lysis. lumenlearning.com Others inhibit protein synthesis by targeting ribosomal subunits or interfere with nucleic acid synthesis by inhibiting enzymes like RNA polymerase or topoisomerase. creative-biolabs.comlumenlearning.com The inhibition of metabolic pathways, such as folic acid synthesis, is another established antimicrobial strategy. lumenlearning.com

The presence of this compound has been identified in plant extracts that exhibit significant antimicrobial properties. For example, an ethanolic extract of Woodfordia fruticosa flowers, containing this compound, demonstrated notable activity against various pathogenic bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comnih.gov The antimicrobial action in such extracts is often attributed to the synergistic effect of their various bioactive components, which can penetrate the microbial cell and affect proteins involved in the outer membrane, oxidative stress, and metabolism. acs.org

Table 1: Potential Antimicrobial Mechanisms of Fatty Aldehydes

| Mechanism | Description | Potential Effect on Bacteria |

| Membrane Disruption | Integration into the lipid bilayer, altering its fluidity and integrity. | Increased permeability, leakage of cellular contents, cell lysis. |

| Enzyme Inhibition | Binding to and inactivating essential enzymes involved in metabolism or cell wall synthesis. | Disruption of vital cellular processes, inhibition of growth. |

| Interference with Energy Production | Uncoupling of oxidative phosphorylation or disruption of the electron transport chain. | Depletion of cellular ATP, leading to cell death. |

| Inhibition of Biosynthesis | Blocking the synthesis of proteins, nucleic acids, or cell wall components. | Cessation of growth and replication. |

Understanding Antioxidant and Anti-inflammatory Pathways (non-clinical)

The antioxidant and anti-inflammatory properties of phytochemicals, including unsaturated aldehydes like this compound, are often linked to their ability to modulate various signaling pathways and enzymatic activities.

Antioxidant Pathways:

The antioxidant activity of many natural compounds stems from their ability to scavenge free radicals and upregulate the body's endogenous antioxidant defense systems. researchgate.net This involves increasing the concentration and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net These enzymes play a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net

Another key pathway involved is the Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. researchgate.net When activated, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response elements, leading to the production of various protective enzymes and proteins, including heme oxygenase-1 (HO-1). researchgate.netjkom.org The activation of the Nrf2/HO-1 pathway is a significant mechanism by which compounds can exert antioxidant effects. plos.org

Anti-inflammatory Pathways:

Inflammation is a complex biological response, and its modulation can occur through several pathways. A primary mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com

Furthermore, many anti-inflammatory compounds work by inhibiting the activation of nuclear factor kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnews-medical.net By suppressing the NF-κB pathway, the production of these inflammatory mediators is reduced. researchgate.netnih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway is another important target. researchgate.net Inhibition of MAPK pathways, such as p38 and JNK, can lead to a decrease in the production of inflammatory cytokines and enzymes. jkom.orgfrontiersin.org

In non-clinical studies, extracts containing this compound have demonstrated anti-inflammatory properties through mechanisms like the stabilization of human red blood cell membranes and inhibition of protein denaturation, which are indicative of anti-inflammatory activity. mdpi.com

Table 2: Key Molecular Targets in Antioxidant and Anti-inflammatory Pathways

| Pathway | Key Molecules | Role in Biological Response |

| Antioxidant | SOD, CAT, GPx | Endogenous antioxidant enzymes that neutralize ROS. researchgate.net |

| Nrf2, HO-1 | Transcription factor and its target gene that regulate antioxidant response. jkom.org | |

| Anti-inflammatory | COX-1, COX-2 | Enzymes involved in the synthesis of pro-inflammatory prostaglandins. d-nb.info |

| NF-κB | Transcription factor controlling the expression of inflammatory cytokines. researchgate.net | |

| TNF-α, IL-6, IL-1β | Pro-inflammatory cytokines that mediate the inflammatory response. news-medical.net | |

| MAPKs (p38, JNK) | Signaling proteins that regulate inflammatory gene expression. jkom.org |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives in Biological Contexts

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for a compound's pharmacological effects, which is crucial for the design of new and more potent derivatives. slideshare.net

For unsaturated aldehydes like this compound, several structural aspects are likely to influence their biological activity:

The Aldehyde Functional Group: The aldehyde moiety is a reactive electrophilic group that can readily interact with nucleophilic residues in biological macromolecules, such as the amino groups of proteins and DNA. This reactivity is often central to the biological effects of aldehydes.

The Carbon Chain Length: The length of the hydrocarbon chain influences the lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes and interact with hydrophobic targets.

The Position and Geometry of the Double Bond: The presence of a double bond introduces rigidity and a specific stereochemistry to the molecule. The cis configuration of the double bond in this compound results in a bent shape, which can be critical for its binding to specific receptors or enzyme active sites. Studies on other molecules have shown that the cis or trans configuration can dramatically alter biological activity, with cis isomers sometimes showing little to no effect compared to their trans counterparts. mdpi.comacs.org For instance, cis-phylloquinone exhibits almost no biological activity compared to the trans form. mdpi.com

SAR studies on related compounds have highlighted the importance of specific substitutions. For example, in flavanones, the presence of a methoxy (B1213986) or hydroxy group at certain positions can enhance their inhibitory effects on cancer cell lines. mdpi.com Similarly, the addition of halogen atoms to benzofuran (B130515) derivatives has been shown to significantly increase their anticancer activities, likely due to the formation of halogen bonds that improve binding affinity. nih.gov

While direct SAR studies on a wide range of this compound derivatives are not extensively documented in the available literature, the principles derived from studies of other bioactive molecules suggest that modifications to the aldehyde group, the alkyl chain length, and the double bond could lead to derivatives with altered and potentially enhanced biological activities. mdpi.comnih.govwjarr.com

Analytical Chemistry Approaches for Characterizing Cis 7 Decen 1 Al in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the analysis of volatile compounds like cis-7-Decen-1-al. This is largely due to its exceptional ability to resolve complex mixtures into individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. journalsarjnp.comresearchgate.net The development of a robust GC-MS method for this compound involves several critical optimization steps to ensure accurate identification and quantification.

Method Development:

A typical GC-MS analysis begins with the injection of the sample into the gas chromatograph. restek.com For volatile compounds like this compound, a splitless injection mode is often employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. journalsarjnp.com The injector temperature is a crucial parameter that must be optimized to ensure efficient volatilization of the analyte without causing thermal degradation. mdpi.commdpi.com

Once in the GC, the separation of this compound from other components in the matrix is achieved on a capillary column. The choice of the stationary phase of the column is critical and is based on the polarity of the analyte. For aldehydes like this compound, a non-polar or medium-polar stationary phase, such as those containing 5% phenyl-methylpolysiloxane, is often suitable. mdpi.comresearchgate.net

The temperature program of the GC oven is another key parameter that is optimized to achieve good resolution and peak shape. restek.commdpi.com A typical program starts at a lower temperature to trap volatile compounds at the head of the column, followed by a gradual increase in temperature (a temperature ramp) to elute the compounds based on their boiling points and interaction with the stationary phase. mdpi.comsigmaaldrich.com

Optimization:

The optimization process aims to achieve the best possible separation in the shortest amount of time. restek.com This involves fine-tuning parameters such as the carrier gas flow rate, the temperature ramp rate, and the final oven temperature. restek.commdpi.com Helium is commonly used as the carrier gas due to its inertness and efficiency. mdpi.commdpi.com

Following separation in the GC, the eluted compounds enter the mass spectrometer. In the ion source, molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. researchgate.netimreblank.ch This process creates a molecular ion and a series of fragment ions, which are characteristic of the compound's structure. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a "chemical fingerprint" for this compound, allowing for its definitive identification. imreblank.chnih.gov

For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) can be utilized. mdpi.com In this mode, the mass spectrometer is set to detect only specific ions that are characteristic of this compound, which significantly reduces background noise and improves the limit of detection.

A summary of typical GC-MS parameters for the analysis of volatile aldehydes is presented below:

| Parameter | Typical Value/Condition | Rationale |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for higher sensitivity. journalsarjnp.com |

| Injector Temperature | 250 °C | Ensures efficient volatilization without thermal degradation. mdpi.com |

| Column Type | DB-5MS (or similar 5% phenyl-methylpolysiloxane) | Provides good separation for medium-polarity compounds. mdpi.comresearchgate.net |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. journalsarjnp.com |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. mdpi.commdpi.com |

| Oven Program | Initial temp: 40-60°C, Ramp: 5-10°C/min, Final temp: 250-280°C | Optimized to separate compounds based on boiling point. mdpi.comoup.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. researchgate.netimreblank.ch |

| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers for routine GC-MS analysis. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for quantification and enhanced sensitivity. mdpi.com |

Advanced Hyphenated Techniques (e.g., GCxGC-MS)

For exceptionally complex matrices where conventional one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a significant enhancement in separation power. shimadzu.com This technique employs two different capillary columns connected in series via a modulator. shimadzu.com

The first-dimension column typically provides a separation based on boiling point, similar to conventional GC. oup.com The effluent from this column is then collected in fractions by the modulator and rapidly injected onto the second, shorter column, which has a different stationary phase (e.g., a more polar one). shimadzu.com This second separation is very fast, occurring on the order of seconds. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity), providing a much greater peak capacity and resolving power. oup.com

GCxGC-MS is particularly advantageous for the analysis of trace-level components in complex mixtures, such as those found in natural product extracts or environmental samples. The enhanced resolution allows for the separation of co-eluting compounds that would otherwise appear as a single peak in a one-dimensional chromatogram. shimadzu.com

Sample Preparation and Enrichment Methodologies for Volatile Compounds

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, especially when it is present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Microextraction (SPME) Applications

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds. respiratoryresearch.comresearchgate.net It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. respiratoryresearch.com The fiber is exposed to the sample, either by direct immersion in a liquid or by exposure to the headspace above a liquid or solid sample. researchgate.netnih.gov

The analytes in the sample partition between the sample matrix and the fiber coating until equilibrium is reached. researchgate.net The fiber is then retracted into the needle and transferred to the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column for analysis. nih.gov

The choice of fiber coating is crucial for the selective extraction of this compound. For a moderately polar aldehyde, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can trap a wide range of volatile compounds. researchgate.net

Optimization of SPME parameters is essential to maximize extraction efficiency. These parameters include:

Extraction Time: The time required to reach equilibrium between the sample and the fiber.

Extraction Temperature: Higher temperatures can increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. oeno-one.eu

Agitation: Stirring or vortexing the sample can accelerate the mass transfer of the analyte to the fiber.

Salt Addition: In aqueous samples, adding salt (e.g., sodium chloride) can increase the ionic strength of the solution, which can "salt out" the organic analyte, increasing its volatility and enhancing its extraction.

Solvent Extraction and Distillation Techniques

Traditional methods such as solvent extraction and distillation can also be employed for the isolation of this compound, particularly from solid or liquid samples.

Solvent Extraction:

Liquid-liquid extraction involves partitioning the analyte from an aqueous sample into an immiscible organic solvent. The choice of solvent is critical and should be based on the polarity of this compound. Solvents like hexane (B92381) or diethyl ether are commonly used for extracting aldehydes from aqueous matrices. academie-sciences.fr For solid samples, Soxhlet extraction can be used, where the sample is continuously extracted with a refluxing solvent over a period of several hours. researchopenworld.com

Distillation Techniques:

Distillation methods separate compounds based on differences in their boiling points.

Steam Distillation: This technique is particularly useful for extracting volatile compounds from plant materials. google.com Steam is passed through the sample, and the volatile components are carried over with the steam, condensed, and collected.

Vacuum Distillation: For heat-sensitive compounds, vacuum distillation is employed to lower the boiling point of the analyte, thereby preventing thermal degradation. researchgate.netepa.gov

Molecular Distillation: This is a high-vacuum distillation technique that operates at very low pressures, allowing for the separation of compounds with very high boiling points or those that are extremely heat-sensitive. researchgate.net

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

While chromatography is essential for separation, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and purity assessment of this compound. researchgate.netrsc.org

Mass Spectrometry (MS):

As discussed in the context of GC-MS, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. imreblank.chresearchgate.net The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (154.25 g/mol ) and a series of fragment ions that are characteristic of its aldehyde functional group and the position of the double bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. imreblank.chresearchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this compound would show distinct signals for the aldehydic proton, the vinylic protons of the cis double bond, and the various methylene (B1212753) and methyl protons in the alkyl chain.

¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the aldehyde, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain. nih.gov

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. researchgate.netrsc.org The IR spectrum of this compound would exhibit characteristic absorption bands for:

The C=O stretch of the aldehyde group (typically around 1720-1740 cm⁻¹).

The C-H stretch of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹).

The C=C stretch of the cis double bond (around 1650 cm⁻¹).

The =C-H bend of the cis double bond (around 675-730 cm⁻¹). nih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the C=C double bond. researchgate.net The cis and trans isomers of a double bond often show distinct Raman signals, which can be used for quantitative analysis. researchgate.net

By combining the data from these various spectroscopic and spectrometric techniques, a complete and unambiguous structural assignment of this compound can be achieved, and its purity can be accurately assessed. mdpi.com

Future Research Directions and Translational Applications Non Clinical Focus

Advancements in Aroma Chemistry and Food Science Research

The odor profile of cis-7-Decen-1-al is described as strong, diffusive, fresh, and clean, with citrus and subtle cucumber undertones. thegoodscentscompany.com This makes it a valuable ingredient in the fragrance and flavor industry, particularly for creating citrus scents in products like orange, tangerine, mandarin, and grapefruit flavors.

Future research in this area could explore the synergistic effects of this compound with other volatile compounds to create novel and more complex aroma profiles. Understanding the precise sensory thresholds and the impact of the food matrix on the release and perception of this aldehyde could lead to more sophisticated applications in food formulation. Furthermore, investigating its formation pathways during food processing could allow for better control and enhancement of desirable flavors in products like tea and rice.

Table 2: Aroma Profile and Occurrence of this compound

| Attribute | Description | Source(s) |

| Odor Description | Strong, diffusive, fresh, clean, citrus, with soft cucumber undertones. | thegoodscentscompany.com |

| Flavor Profile | Citrus. | |

| Identified In | Shandong Matcha, Aromatic Rice Varieties, Woodfordia fruticosa flowers. | rsc.orggoogle.com |

| Industrial Use | Fragrance and flavor ingredient. | thegoodscentscompany.com |

Exploration of Novel Biotechnological Applications Beyond Direct Therapies

The production of high-value chemicals like pheromones through biotechnological routes is a rapidly advancing field, offering a sustainable alternative to traditional chemical synthesis. era-learn.eu The metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, and plants is a promising approach for producing fatty acid-derived pheromones, a class to which this compound belongs. researchgate.netfrontiersin.orgchalmers.se

The general biosynthetic pathway for such compounds starts with fatty acid synthesis. frontiersin.orgchalmers.se Through the introduction of specific enzymes like desaturases, fatty acid reductases (FARs), and oxidases, the fatty acid precursors can be modified to have the correct chain length, double bond position, and functional group (in this case, an aldehyde). researchgate.netfrontiersin.orgchalmers.se For instance, fatty alcohol oxidases are responsible for converting fatty alcohols into the corresponding aldehydes. frontiersin.orgchalmers.se

While the specific biotechnological production of this compound has not been extensively detailed, the existing research provides a clear blueprint for its future synthesis. Future work could involve:

Identifying and cloning the specific enzymes responsible for the desaturation at the 7th position and the reduction of the carboxyl group to an aldehyde in the natural insect producers.

Expressing these enzymes in a suitable host organism like Yarrowia lipolytica or plant species such as Nicotiana benthamiana, which have been successfully engineered to produce other moth pheromones. researchgate.net

Optimizing the metabolic flux towards the C10 fatty acid precursor to maximize the yield of this compound.

These biotechnological methods could provide a cost-effective and environmentally friendly source of this compound for use in pest management and other industries. researchgate.netchalmers.se

Computational Chemistry and Modeling Approaches for Predicting Biological Interactions and Synthetic Routes

Computational chemistry and in silico modeling are powerful tools for accelerating research and development, and their application to this compound holds considerable promise. chiralpedia.com These methods can be used to predict how the molecule interacts with biological targets and to design efficient synthetic pathways.

Predicting Biological Interactions: The biological activity of a pheromone is initiated by its binding to a specific receptor protein in the insect's antenna. internationalpheromones.com Computational docking and molecular dynamics simulations can be used to model the interaction between this compound and putative olfactory receptors. These models can help elucidate the structural basis for its specificity and potency, guiding the design of more effective or species-specific analogues. Quantum chemical calculations can further be employed to understand the electronic properties of the aldehyde that are crucial for receptor binding and activation. researchgate.netrsc.orgcopernicus.orgrsc.org

Predicting Synthetic Routes: Computer-assisted synthesis planning (CASP) tools are becoming increasingly sophisticated. frontiersin.orgresearchgate.net By leveraging large databases of chemical reactions and machine learning algorithms, these programs can propose novel and efficient synthetic routes for target molecules like this compound. chiralpedia.comresearchgate.netnih.gov This can save significant time and resources in the laboratory. For instance, quantum chemical calculations can model the transition states of potential reaction steps, helping to predict their feasibility and optimize reaction conditions. researchgate.netrsc.org Such computational approaches have been successfully used to study the reactivity of other unsaturated aldehydes. researchgate.netrsc.orgrsc.orgaanda.org

Table 3: Computational Approaches and Their Applications to this compound Research

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Simulating the binding of this compound to insect olfactory receptors. | Identification of key amino acid residues involved in binding; understanding the basis of specificity. |

| Molecular Dynamics | Simulating the dynamic behavior of the pheromone-receptor complex over time. | Assessing the stability of the binding interaction and conformational changes in the receptor. |

| Quantum Chemistry (e.g., DFT) | Calculating electronic properties, reaction energies, and transition states for reactions involving this compound. researchgate.netrsc.orgrsc.org | Predicting reactivity, understanding reaction mechanisms, and designing more efficient synthetic steps. |

| Machine Learning / AI | Predicting synthetic pathways, reaction outcomes, and biological activity based on large datasets. chiralpedia.comresearchgate.net | Proposing novel, efficient synthetic routes and screening virtual libraries of analogues for enhanced activity. |

By combining these computational methods, researchers can gain deeper insights into the chemical and biological properties of this compound, accelerating its development for various non-clinical applications.

Conclusion

Summary of Key Academic Contributions and Research Findings

The chemical compound cis-7-Decen-1-al, an unsaturated aldehyde, has been the subject of various academic investigations, primarily focusing on its physicochemical properties, natural occurrence, and synthesis. Research has established its molecular formula as C10H18O and a molecular weight of approximately 154.25 g/mol . nih.govnist.gov Key physicochemical data, including its boiling point, density, and refractive index, have been determined and are available in chemical databases. chemicalbook.comchemicalbook.comechemi.com The structure, featuring a cis double bond between the seventh and eighth carbon atoms, has been confirmed through spectroscopic methods. nist.govcymitquimica.com

A significant area of research has been its role as a semiochemical in insects. While not a primary sex pheromone in the most-studied model organisms, it is a component of the volatile profiles of various species. For instance, it has been identified in the context of pheromone research for insects like the sand Salix carpenterworm (Holcocerus arenicola), although other compounds were found to be the major pheromone components. znaturforsch.com Its presence has also been noted in the ethanolic extract of Woodfordia fruticosa flowers, suggesting a broader distribution in nature. mdpi.com

Synthetic routes to this compound and related unsaturated aldehydes have been explored, often as part of broader studies on the synthesis of insect pheromones or fragrance compounds. These syntheses are crucial for obtaining pure samples for biological testing and for potential commercial applications. The reactivity of the aldehyde group and the cis-alkene makes its synthesis a topic of interest in organic chemistry.

Identification of Persistent Research Gaps and Future Academic Challenges

Despite the foundational knowledge, several research gaps and future challenges remain. A primary gap is the incomplete understanding of the biosynthetic pathways leading to this compound in the organisms in which it is found. While general pathways for fatty acid and aldehyde biosynthesis in insects are known, the specific enzymes and regulatory mechanisms responsible for the production of this particular compound are largely uncharacterized. frontiersin.org Elucidating these pathways could open doors for biotechnological production.

Furthermore, the full extent of its biological activity is yet to be explored. While identified in pheromone gland extracts of some insects, its precise role—whether as a primary attractant, a synergist, or a modulator of behavior—often remains unclear. znaturforsch.com Comprehensive behavioral assays and electrophysiological studies are needed to delineate its function in a wider range of species. The potential for its use in integrated pest management strategies is an area that warrants further investigation, contingent on a clearer understanding of its bioactivity.

From a chemical synthesis perspective, the development of more efficient, stereoselective, and environmentally friendly synthetic methods for this compound remains a challenge. "Green chemistry" approaches to its synthesis would be of significant interest for both academic research and potential industrial applications. mdpi.comresearchgate.net

Broader Implications for Fundamental Chemical and Biological Sciences

The study of this compound holds broader implications for several scientific disciplines. In chemical ecology, it serves as a case study for understanding the diversity and evolution of chemical communication in insects. The subtle variations in pheromone blends, which can include compounds like this compound, are critical for species recognition and reproductive isolation.

In the field of biochemistry, unraveling the biosynthesis of this and other unsaturated aldehydes can provide insights into the substrate specificity and reaction mechanisms of the enzymes involved, such as fatty acid synthases, desaturases, and reductases. This knowledge could be harnessed for the biotechnological production of a variety of valuable chemicals. oup.com

From a fundamental organic chemistry standpoint, the synthesis of isomerically pure cis-alkenes and aldehydes continues to be an area of active research. The methodologies developed for the synthesis of this compound can contribute to the broader toolkit available to synthetic chemists for the construction of complex molecules. The study of its chemical properties also adds to the fundamental understanding of the reactivity of bifunctional molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18O | nih.govnist.govcymitquimica.comchemeo.com |

| Molecular Weight | 154.25 g/mol | nih.govchemicalbook.comchemeo.com |

| CAS Number | 21661-97-2 | nist.govchemicalbook.comchemeo.com |

| Boiling Point | 143-145 °C | chemicalbook.comchemicalbook.comechemi.com |

| Density | 0.842 g/mL at 25 °C | chemicalbook.comchemicalbook.comechemi.com |

| Refractive Index | n20/D 1.445 | chemicalbook.comchemicalbook.comechemi.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Citrus-like, floral | cymitquimica.comthegoodscentscompany.com |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for characterizing cis-7-Decen-1-al, and how should researchers select the most appropriate method?

- Answer : Characterization typically employs gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural elucidation. GC-MS is preferred for purity assessment due to its high sensitivity to trace impurities . For stereochemical confirmation (e.g., distinguishing cis/trans isomers), Fourier-transform infrared spectroscopy (FTIR) combined with retention index matching is recommended. Researchers should validate methods using reference standards and report detection limits, reproducibility (e.g., %RSD for triplicate runs), and instrument parameters (e.g., column type, ionization mode) to ensure cross-study comparability .

Q. How can researchers design a reproducible synthesis protocol for cis-7-Decen-1-al?

- Answer : Begin with a literature review of existing protocols (e.g., hydroformylation or Wittig reactions) and compare yields, stereoselectivity, and scalability. Include a pilot study to test reaction conditions (temperature, catalyst loading, solvent polarity) using design of experiments (DoE) for optimization. Document all steps in detail, including purification methods (e.g., column chromatography gradients) and characterization data for intermediates. For reproducibility, provide raw spectral data (e.g., NMR peak assignments) in supplementary materials and adhere to IUPAC nomenclature guidelines .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported biological activities of cis-7-Decen-1-al across studies?

- Answer : Contradictions may arise from variability in sample purity, assay protocols, or biological models. Address this by:

- Meta-analysis : Compile data from primary sources (avoiding reviews) and assess heterogeneity using statistical tools (e.g., Cochrane’s Q-test) .

- Standardized Replication : Reproduce key studies under controlled conditions, ensuring identical reagent sources and assay parameters (e.g., cell line passage number, incubation time) .

- Mechanistic Profiling : Use knockout models or enzyme inhibitors to isolate pathways affected by cis-7-Decen-1-al, reducing confounding factors .

- Report confidence intervals and effect sizes to quantify uncertainty .

Q. How can researchers integrate computational chemistry with experimental data to elucidate reaction mechanisms involving cis-7-Decen-1-al?

- Answer :

- Molecular Modeling : Perform density functional theory (DFT) calculations to predict transition states and activation energies for isomerization or oxidation pathways. Validate with kinetic isotope effects (KIE) experiments .

- Multivariate Analysis : Correlate computational descriptors (e.g., HOMO-LUMO gaps) with experimental outcomes (e.g., reaction rates) using partial least squares regression (PLSR) to identify dominant mechanistic factors .

- Data Sharing : Deposit computational inputs/outputs in open repositories (e.g., Zenodo) and adhere to FAIR principles for transparency .

Key Considerations for Experimental Design

- Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine minimum replicates for statistical significance, particularly in bioactivity studies .

- Ethical Data Practices : Disclose conflicts of interest (e.g., reagent suppliers) and archive raw data in repositories like ChemRxiv to enhance credibility .

- Mixed-Methods Approaches : Combine quantitative dose-response assays with qualitative interviews on assay variability to identify protocol gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.